trans-2-Cyanocyclopropane-1-carboxylic acid
Overview
Description
trans-2-Cyanocyclopropane-1-carboxylic acid: is a chemical compound with the molecular formula C₅H₅NO₂ and a molecular weight of 111.1 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
Trans-2-Cyanocyclopropane-1-carboxylic acid (CCCP) primarily targets the O-acetylserine sulfhydrylase (OASS-A) . OASS-A is a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms . Inhibition of OASS-A could represent a novel strategy to overcome bacterial resistance to antibiotics .
Mode of Action
CCCP interacts with its target, OASS-A, by binding to it . This binding is based on structural determinants grasped by analyzing a group of synthetic pentapeptides known to efficiently bind OASS-A from Haemophilus influenzae (HiOASS-A) . The binding of CCCP to OASS-A inhibits the enzyme, thereby disrupting the biosynthesis of cysteine in the microorganisms .
Biochemical Pathways
The primary biochemical pathway affected by CCCP is the cysteine biosynthesis pathway . By inhibiting OASS-A, CCCP disrupts this pathway, leading to a decrease in the production of cysteine, an essential amino acid for many microorganisms . The downstream effects of this disruption can include impaired growth and survival of the microorganisms .
Pharmacokinetics
Given its molecular weight of 1111 , it is likely that CCCP has good bioavailability and can be distributed throughout the body
Result of Action
The primary result of CCCP’s action is the inhibition of cysteine biosynthesis in microorganisms . This can lead to impaired growth and survival of the microorganisms, making CCCP a potential tool for combating bacterial resistance to antibiotics .
Biochemical Analysis
Biochemical Properties
Trans-2-Cyanocyclopropane-1-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable enzyme it interacts with is O-acetylserine sulfhydrylase, which is involved in cysteine biosynthesis in microorganisms . The interaction between this compound and O-acetylserine sulfhydrylase is characterized by the compound’s ability to bind to the enzyme’s active site, thereby inhibiting its activity. This inhibition can disrupt the biosynthesis of cysteine, which is essential for the survival of certain pathogenic microorganisms.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, the inhibition of O-acetylserine sulfhydrylase by this compound leads to a decrease in cysteine production, which can impair cell growth and proliferation Additionally, this compound may influence cell signaling pathways and gene expression related to sulfur metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound’s cyclopropane ring structure allows it to fit into the active site of O-acetylserine sulfhydrylase, where it forms stable interactions with key amino acid residues . This binding inhibits the enzyme’s catalytic activity, preventing the conversion of O-acetylserine to cysteine. Additionally, this compound may interact with other enzymes and proteins involved in sulfur metabolism, further influencing cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits O-acetylserine sulfhydrylase without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruptions in amino acid metabolism and potential adverse effects on liver and kidney function. Threshold effects have been observed, where a certain dosage is required to achieve enzyme inhibition, but exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to sulfur metabolism. It interacts with enzymes such as O-acetylserine sulfhydrylase, influencing the biosynthesis of cysteine . This interaction can affect metabolic flux and the levels of metabolites involved in sulfur metabolism. Additionally, this compound may impact other metabolic pathways by modulating the activity of enzymes and proteins involved in amino acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid typically involves the cyclopropanation of olefins using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions: trans-2-Cyanocyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The conditions for these reactions vary depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted cyclopropane compounds.
Scientific Research Applications
trans-2-Cyanocyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in ethylene biosynthesis in plants.
trans-2-Phenylcyclopropane-1-carboxylic acid: Another cyclopropane derivative with different substituents.
Uniqueness: trans-2-Cyanocyclopropane-1-carboxylic acid is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives.
Properties
IUPAC Name |
(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCBCXRMDAOFOT-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246400 | |
Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-82-2 | |
Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39891-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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